molecular formula C16H17N3O B7510140 Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone

Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone

Cat. No. B7510140
M. Wt: 267.33 g/mol
InChI Key: WNHMDSAVHFJNGU-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is not fully understood. However, studies have suggested that the compound may exert its biological activity by interacting with specific targets in cells, such as enzymes or receptors, and altering their function.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, the compound has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is its versatility in various scientific research applications. It can be easily synthesized and modified to create new compounds with different properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Another direction is to investigate its use as a fluorescent probe for biological imaging. Additionally, the compound can be further modified to improve its solubility and other properties, which can expand its potential applications in various fields.
In conclusion, Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is a novel compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents and other useful compounds.

Synthesis Methods

The synthesis of Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone involves the reaction of cyclohex-3-en-1-ol with 1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification and isolation of the product.

Scientific Research Applications

Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. The compound has been studied for its antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.

properties

IUPAC Name

cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-15(12-6-2-1-3-7-12)19-11-10-18-14-9-5-4-8-13(14)17-16(18)19/h1-2,4-5,8-9,12H,3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMDSAVHFJNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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